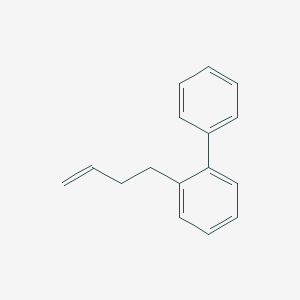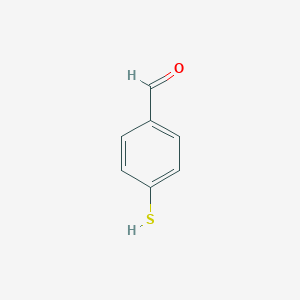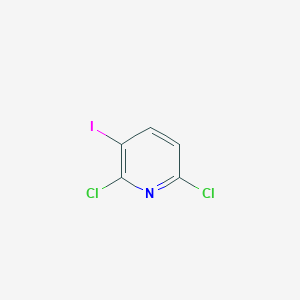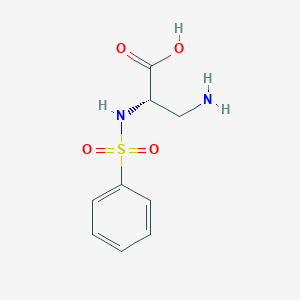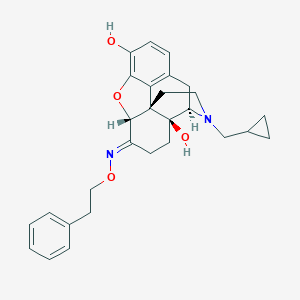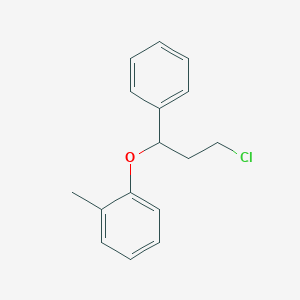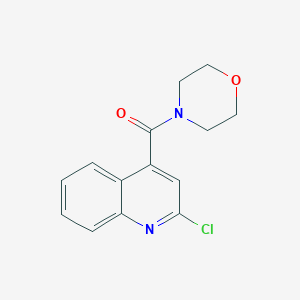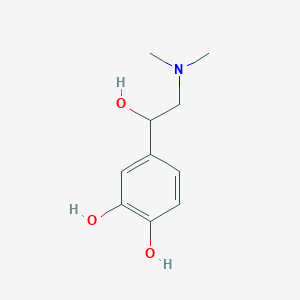![molecular formula C11H8O4 B142464 2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 68123-30-8](/img/structure/B142464.png)
2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one
説明
The compound 2,3-Dihydro-9-hydroxy-7H-furo[3,2-g] benzopyran-7-one is a type of furocoumarin, a class of organic chemical compounds derived from coumarin. Furocoumarins are known for their presence in plants and their biological activities, which include phototoxicity and potential therapeutic applications.
Synthesis Analysis
The synthesis of related furobenzopyranones has been achieved through various methods. One approach involves the oxidation of allyl-hydroxycoumarins using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to afford benzodipyrandiones and furobenzopyranones . Another method reported the synthesis of 2-aroyl-7H-furo[3,2-g] benzopyran-7-ones by condensing benzoyl-substituted hydroxybenzofurans with sodium phenylacetate and acetic anhydride . Additionally, the Claisen rearrangement of diallyloxy coumarins has been used to synthesize dihydrofurobenzopyran-7[H]-one, which upon cyclization with concentrated sulfuric acid yields related compounds .
Molecular Structure Analysis
The molecular structures of synthesized furobenzopyranones are confirmed using various analytical techniques. Spectral data, including UV, IR, 1H NMR, and Mass spectrometry, are utilized to establish the structures of these compounds . The presence of free hydroxy groups in the synthesized compounds can be indicated by a green coloration with neutral ferric chloride .
Chemical Reactions Analysis
The chemical reactivity of furocoumarins allows for further functionalization and the creation of derivatives with potential biological activities. For instance, the reaction of hydroxyfurochromenones with amino acid esters can yield N-amino acid derivatives, which upon treatment with hydrazine hydrate can lead to the formation of pyrazoline derivatives . These transformations demonstrate the versatility of furocoumarins in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of furocoumarins like 2,3-Dihydro-9-hydroxy-7H-furo[3,2-g] benzopyran-7-one are influenced by their molecular structure. The presence of hydroxy groups and the fused ring system contribute to their phototoxicity and potential as kinase inhibitors . The optimization of reaction conditions for their synthesis is crucial for obtaining these compounds with high purity and yield .
科学的研究の応用
1. Structural Analysis and Activity Relationship
- The compound, a furanocoumarin isolated from Apium graveolens, displays antioxidant, anti-inflammatory, and respiratory analeptic potential based on structural activity predictions. Its crystalline structure shows interactions that contribute to a supramolecular structure, impacting its bioactivity (Sharma, 2017).
2. Crystallographic Characteristics
- Studies have analyzed the crystal structure of related furanocoumarins, providing insights into their molecular arrangements, stability, and potential interactions. These structural details are vital for understanding their biological activity (Bauri et al., 2006).
3. Potential Pharmacological Applications
- Derivatives of this compound have been synthesized with the aim of exploring pharmacological interests. The chemical modifications and reactions involved offer a pathway to potentially active compounds in various therapeutic areas (Vettori et al., 1975).
4. Novel Synthetic Methods
- Research has developed new synthesis methods for furanocoumarins like 2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one, highlighting its wide range of biological properties. These methods contribute to easier production and potential modifications for specific uses (Hua et al., 2009).
5. In Vitro Cytotoxicity Studies
- Isolated derivatives from fungi showed selective cytotoxicity against certain cancer cell lines. This suggests potential use in cancer research and drug development (Mo et al., 2004).
6. Antimicrobial Properties
- Synthesized derivatives demonstrated good antimicrobial activity, indicating potential for use in developing new antimicrobial agents (Mulwad & Hegde, 2009).
7. Biochemical Synthesis Pathways
- Research into the biochemical synthesis pathways of related compounds provides insights into their natural production and potential for bioengineering (Rodighiero et al., 1981).
特性
IUPAC Name |
9-hydroxy-2,3-dihydrofuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-8-2-1-6-5-7-3-4-14-10(7)9(13)11(6)15-8/h1-2,5,13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDMSCZQYHAETO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C3C=CC(=O)OC3=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0071120 | |
| Record name | 7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0071120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |
CAS RN |
68123-30-8 | |
| Record name | 2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68123-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,3-dihydro-9-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068123308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0071120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

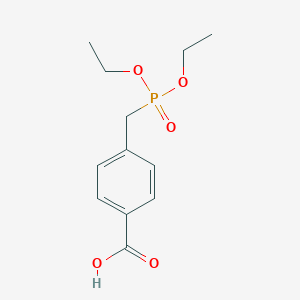
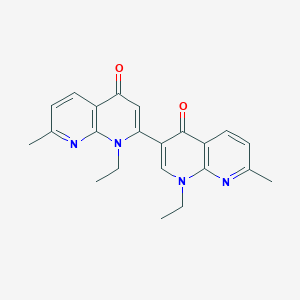
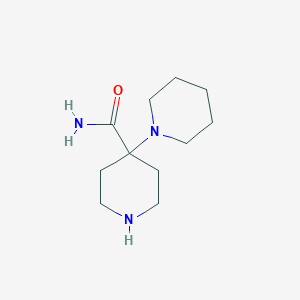
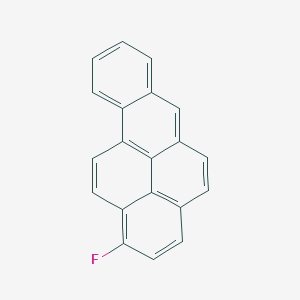
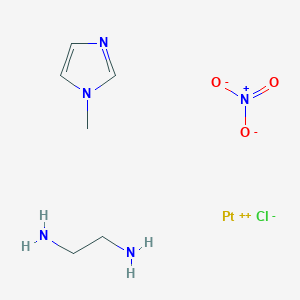
![1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B142393.png)
